molecular formula C35H58O11 B038120 Filipin III CAS No. 11078-21-0

Filipin III

Cat. No.: B038120
CAS No.: 11078-21-0
M. Wt: 654.8 g/mol
InChI Key: IMQSIXYSKPIGPD-ZPXVTHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Filimarisin is primarily obtained through the fermentation of Streptomyces filipinensis. The bacterium is cultured in a suitable medium, and the compound is extracted from the mycelium and filtrate . The fermentation process involves maintaining the culture at optimal conditions, including temperature, pH, and nutrient supply, to maximize the yield of Filimarisin.

Industrial Production Methods

Industrial production of Filimarisin follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound . The final product is typically obtained as a powder with a purity of ≥85% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Filimarisin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Filimarisin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Filimarisin, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Filimarisin include other polyene macrolide antibiotics such as Amphotericin B and Nystatin. These compounds also bind to sterols in cell membranes and have antifungal properties .

Uniqueness

What sets Filimarisin apart from other similar compounds is its high specificity for unesterified cholesterol and its strong fluorescent properties. This makes it particularly useful in biochemical research for visualizing and quantifying cholesterol in cells .

Properties

CAS No.

11078-21-0

Molecular Formula

C35H58O11

Molecular Weight

654.8 g/mol

IUPAC Name

(17E,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+

InChI Key

IMQSIXYSKPIGPD-ZPXVTHDFSA-N

SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C/C=C/C=C/C=C/C=C/C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Appearance

Yellow solid

Pictograms

Irritant

Synonyms

14-deoxylagosin; filimirasin; filmirisin; FILIPIN; FILIPIN COMPLEX; filipin complex from streptomyces filipinensis; FILIPIN COMPLEX FROM STREPTOMYCES &

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.